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Introduction

Avitinib maleate, also known as Abivertinib or AC0010, is a third-generation, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to
selectively target EGFR mutations, including the T790M resistance mutation, which commonly
arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer
(NSCLC).[3][4] Beyond its primary targets, Avitinib also demonstrates activity against Bruton's
tyrosine kinase (BTK).[1][2] Understanding the broader kinase selectivity profile of Avitinib is
crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides
a comparative analysis of Avitinib maleate's cross-reactivity with other kinases, supported by
available experimental data and detailed methodologies.

Kinase Inhibition Profile of Avitinib Maleate

Avitinib maleate exhibits high potency against mutant forms of EGFR while showing
significantly lower activity against wild-type (WT) EGFR, which is a key characteristic of third-
generation inhibitors aimed at reducing toxicity.[4] Its inhibitory activity extends to BTK,
suggesting potential applications in B-cell malignancies.[1][2]

A broad kinase selectivity screen was conducted to assess the cross-reactivity of Avitinib
against a panel of 349 kinases. At a concentration of 1 uM, Avitinib demonstrated greater than
80% inhibition of 33 of these kinases.[5] Notably, alongside its primary targets, Avitinib showed

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b605098?utm_src=pdf-interest
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11484317/
https://www.medchemexpress.com/avitinib.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.medchemexpress.com/avitinib.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://aacr.figshare.com/articles/journal_contribution/Supplementary_Data_from_A_Novel_Third-generation_EGFR_Tyrosine_Kinase_Inhibitor_Abivertinib_for_EGFR_T790M-mutant_Non_Small_Cell_Lung_Cancer_a_Multicenter_Phase_I_II_Study/22484160
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

significant inhibition of Janus kinase 3 (JAK3) and five members of the TEC family of kinases.
[5] However, the inhibitory potency observed in cellular assays for these off-target kinases was
substantially weaker than in biochemical assays. For instance, the IC50 values for BTK and
JAK3 in cellular assays were 59 nM and 360 nM, respectively.[5]

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of
Avitinib maleate against its primary targets and key off-target kinases.

Kinase Target IC50 (nM) Assay Type Reference
EGFR (L858R) 0.18 Biochemical [11[2]
EGFR (T790M) 0.18 Biochemical [1][2]
EGFR (WT) 7.68 Biochemical [1112]

BTK 59 Cellular [5]

JAK3 360 Cellular [5]

Experimental Protocols

The determination of kinase inhibition profiles is critical for the characterization of small
molecule inhibitors like Avitinib maleate. Below are detailed methodologies for commonly
employed kinase inhibition assays, representative of the techniques used to generate the data
presented.

In Vitro Kinase Inhibition Assay (General Protocol)

Obijective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a
kinase, which is typically the transfer of a phosphate group from ATP to a substrate. The extent
of inhibition is quantified by measuring the amount of phosphorylated substrate or the amount
of ADP produced.
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Materials:

Recombinant kinase

» Kinase-specific substrate (peptide or protein)

o Adenosine triphosphate (ATP), often radiolabeled ([y-32P]ATP or [y-3P]ATP) or modified for
non-radioactive detection

o Test compound (Avitinib maleate) dissolved in a suitable solvent (e.g., DMSO)

o Kinase reaction buffer (e.g., Tris-HCI, HEPES) containing MgClz, MnClz, DTT, and BSA
o Detection reagents (e.g., phosphospecific antibodies, ADP detection kits)

» Microplates (e.g., 96-well or 384-well)

o Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction
buffer.

e Reaction Setup: In a microplate, add the recombinant kinase, the kinase-specific substrate,
and the test compound at various concentrations.

e Initiation of Reaction: Start the kinase reaction by adding ATP.

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room
temperature) for a specific duration (e.g., 30-60 minutes).

o Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by
spotting the reaction mixture onto a filter membrane.

o Detection:
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o Radiometric Assay: If using radiolabeled ATP, wash the filter membrane to remove
unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a
scintillation counter.

o Non-Radiometric Assays: Utilize a detection method such as:

» Luminescent ADP Detection (e.g., ADP-Glo™): Add reagents that convert the generated
ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent
signal.

» Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
(e.g., LanthaScreen™): Use a europium-labeled antibody that binds to the
phosphorylated substrate and a fluorescent tracer that binds to the kinase. Inhibition of
phosphorylation leads to a decrease in the FRET signal.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test
compound concentration. The IC50 value is determined by fitting the data to a sigmoidal

dose-response curve.

Signaling Pathways and Experimental Workflows
EGFR and BTK Signaling Pathways

Avitinib maleate's primary mechanism of action involves the inhibition of the EGFR signaling
pathway, which plays a central role in cell proliferation, survival, and differentiation.[6][7] Its
activity against BTK implicates it in the B-cell receptor signaling pathway, crucial for B-cell
development and activation.[3][9]
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Caption: EGFR and BTK signaling pathways inhibited by Avitinib maleate.

Experimental Workflow for Kinase Cross-Reactivity

Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a

kinase inhibitor like Avitinib maleate.
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Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b605098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Avitinib maleate is a potent and selective inhibitor of mutant EGFR, with additional activity
against BTK. While kinome-wide screening indicates a degree of cross-reactivity with other
kinases at higher concentrations, the cellular potency against these off-targets appears to be
significantly lower. This selectivity profile underscores its targeted therapeutic design. Further
comprehensive studies providing quantitative inhibition data for a broader range of kinases will
be beneficial for a more complete understanding of Avitinib's pharmacological profile and for
guiding its clinical development and potential combination therapies. The experimental
protocols and workflows described herein provide a framework for such comparative
investigations in the field of kinase inhibitor research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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